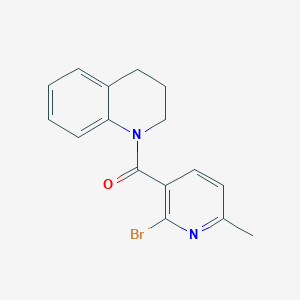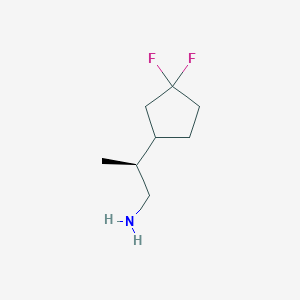
(2S)-2-(3,3-Difluorocyclopentyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(3,3-Difluorocyclopentyl)propan-1-amine, also known as MK-0657, is a small molecule drug that has been developed for the treatment of various diseases including cancer and obesity. This compound has been shown to inhibit the activity of a specific enzyme called ghrelin O-acyltransferase (GOAT), which is involved in the regulation of appetite and energy balance.
Mecanismo De Acción
The mechanism of action of (2S)-2-(3,3-Difluorocyclopentyl)propan-1-amine involves the inhibition of GOAT, which is responsible for the acylation of the hormone ghrelin. Ghrelin is a peptide hormone that is produced by the stomach and plays a key role in the regulation of appetite and energy balance. By inhibiting GOAT, this compound reduces the acylation of ghrelin, which leads to a decrease in appetite and an increase in energy expenditure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of GOAT. In preclinical studies, this compound has been shown to reduce food intake and body weight in animal models of obesity. In addition, this compound has also been shown to have anti-tumor effects in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using (2S)-2-(3,3-Difluorocyclopentyl)propan-1-amine in lab experiments is its specificity for GOAT inhibition. This allows researchers to study the effects of ghrelin acylation on various physiological processes. However, one of the limitations of using this compound is its moderate yield in the synthesis process, which can limit its availability for large-scale experiments.
Direcciones Futuras
There are several potential future directions for research on (2S)-2-(3,3-Difluorocyclopentyl)propan-1-amine. One area of interest is the development of more potent and selective GOAT inhibitors for the treatment of cancer and metabolic disorders. In addition, the role of ghrelin and GOAT in other physiological processes such as inflammation and immune function is still not fully understood, and further research in this area could provide new insights into the potential therapeutic applications of GOAT inhibitors.
Métodos De Síntesis
The synthesis of (2S)-2-(3,3-Difluorocyclopentyl)propan-1-amine involves several steps, starting from commercially available starting materials. The first step involves the preparation of a key intermediate, which is then subjected to a series of reactions to yield the final product. The overall yield of the synthesis is moderate, but the purity of the final product is high.
Aplicaciones Científicas De Investigación
(2S)-2-(3,3-Difluorocyclopentyl)propan-1-amine has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. One of the major areas of research is the treatment of cancer, where the inhibition of GOAT has been shown to have anti-tumor effects. In addition, this compound has also been studied for its potential use in the treatment of obesity and other metabolic disorders.
Propiedades
IUPAC Name |
(2S)-2-(3,3-difluorocyclopentyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N/c1-6(5-11)7-2-3-8(9,10)4-7/h6-7H,2-5,11H2,1H3/t6-,7?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXOCEGCGUUYTF-ULUSZKPHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCC(C1)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CCC(C1)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

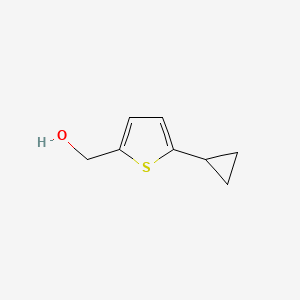

![3-[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]piperidin-2-one](/img/structure/B2354530.png)
![N-(3,4-diethoxybenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2354533.png)
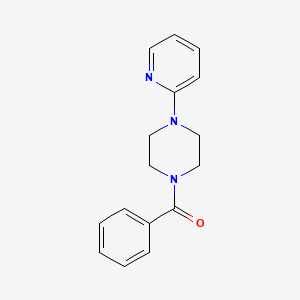
![N-[[5-butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2354535.png)
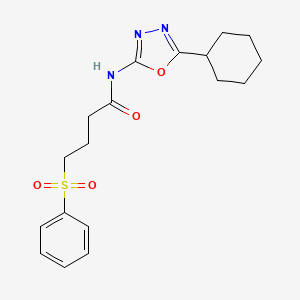
![4-(4-fluorophenyl)-N-(3-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2354538.png)
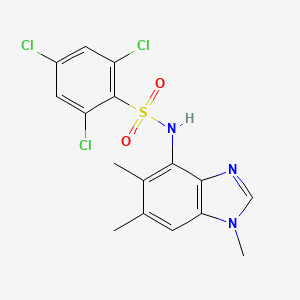
![1-(indolin-1-yl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone](/img/structure/B2354540.png)
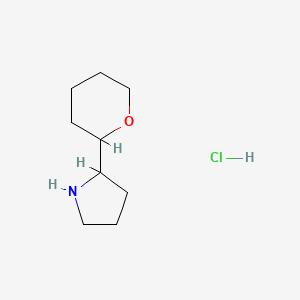
![1,3-Bis(4-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2354546.png)
